Hexamethylenetetramine-d12

Vue d'ensemble

Description

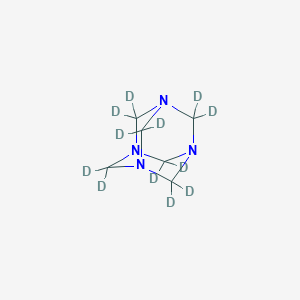

Hexamethylenetetramine-d12, also known as 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-d12, is a deuterated form of hexamethylenetetramine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a white crystalline solid with a cage-like structure similar to adamantane. It is highly soluble in water and polar organic solvents .

Méthodes De Préparation

Hexamethylenetetramine-d12 is synthesized by the reaction of formaldehyde-d2 and ammonia-d3. The reaction can be conducted in both aqueous and vapor phases. The general reaction scheme is as follows:

6CD2O+4ND3→(CD2)6N4+6D2O

In industrial production, the reaction is typically carried out in a controlled environment to ensure the purity of the deuterated product. The reaction conditions include maintaining a temperature of around 50-70°C and a pressure of 1-2 atmospheres .

Analyse Des Réactions Chimiques

Acid Hydrolysis and Decomposition

HMTA-d12 decomposes in acidic environments to form deuterated formaldehyde (CD₂O) and ammonia-d3 (ND₃). This reaction is pH-dependent and follows the mechanism:

-

Conditions : Reaction occurs at pH < 6 and elevated temperatures (50–70°C) .

-

Applications : Used to generate deuterated formaldehyde for isotopic labeling in pharmaceutical research .

Oxidation Reactions

HMTA-d12 reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form hexamethylene triperoxide diamine-d12 (HMTD-d12), an explosive compound:

-

Key Findings :

Reduction Reactions

Reduction with agents such as lithium aluminum hydride (LiAlH₄) yields methanol-d4 (CD₃OD) and ammonia-d3:

Substitution Reactions

HMTA-d12 undergoes halogenation to form deuterated derivatives. For example, reaction with chlorine (Cl₂) produces chlorinated HMTA analogs:

Delépine Reaction

HMTA-d12 reacts with alkyl halides (R-X) to form quaternary ammonium salts, which hydrolyze to primary amines:

Duff and Sommelet Reactions

-

Duff Reaction : HMTA-d12 acts as a formylating agent, introducing deuterated formyl groups into aromatic rings .

-

Sommelet Reaction : Produces benzaldehydes via formylation of aryl halides .

Table 1: Key Reactions of HMTA-d12

Research Findings

-

Isotopic Fractionation : Carbon and nitrogen isotope ratios (δ¹³C, δ¹⁵N) in HMTA-d12 and HMTD-d12 show linear relationships under controlled synthesis, aiding forensic investigations .

-

Aggregation Behavior : HMTA-d12 forms hetero-aggregates with water at low concentrations and self-aggregates at higher concentrations, influencing reaction kinetics .

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

HMT-d12 is a valuable reagent in organic synthesis due to its ability to act as a formyl carbon source in several reactions. It is particularly useful in:

- Duff Reaction : Used to synthesize aromatic aldehydes.

- Sommelet Reaction : Facilitates the formation of various carbonyl compounds.

- Delepine Reaction : Provides primary amino groups for further chemical transformations.

The incorporation of deuterium allows for precise tracking of reaction mechanisms and pathways, making it an essential tool in mechanistic studies.

Comparison with Non-Deuterated Compounds

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Hexamethylenetetramine (HMT) | C6H12N4 | Widely used in pharmaceuticals and as a urinary antiseptic. |

| Urotropine | C6H12N4 | Another name for HMT, used similarly. |

| 1,3-Dimethyl-hexamethylenetetramine | C8H16N4 | Methylated derivative with distinct solubility properties. |

Biological Applications

Metabolic Studies

In biological research, HMT-d12 serves as a tracer for metabolic pathways. Its deuterated nature allows researchers to monitor the fate of labeled compounds within biological systems. This capability is crucial for understanding metabolic processes and interactions at a molecular level.

Pharmaceutical Development

The compound is also explored in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can alter the metabolic stability and bioavailability of drugs, leading to enhanced therapeutic efficacy .

Industrial Applications

Electrolyte Additive in Batteries

HMT-d12 has been investigated as an electrolyte additive in lithium-ion batteries. Its inclusion has shown promising results in enhancing capacity retention and preventing the deposition of manganese ions during cycling, thereby improving battery performance .

Production of Deuterated Solvents

In industrial settings, HMT-d12 is utilized in the production of deuterated solvents and specialty chemicals. These solvents are essential for NMR spectroscopy and other analytical techniques where isotopic labeling is required.

Case Studies

- Mechanistic Studies Using HMT-d12 : A study demonstrated the use of HMT-d12 to trace reaction pathways in complex organic reactions, providing insights into reaction kinetics that are not observable with non-labeled compounds. The results highlighted how deuterium substitution affects molecular interactions and reactivity .

- Pharmaceutical Research : Research involving HMT-d12 as a precursor for deuterated drug candidates showed that these compounds had significantly improved metabolic profiles compared to their non-deuterated analogs, underscoring the importance of isotopic labeling in drug development .

Mécanisme D'action

The mechanism of action of hexamethylenetetramine-d12 involves its ability to release formaldehyde-d2 and ammonia-d3 under acidic conditions. These released compounds can then participate in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various deuterated products .

Comparaison Avec Des Composés Similaires

Hexamethylenetetramine-d12 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:

Hexamethylenetetramine: The non-deuterated form, used widely in organic synthesis and industrial applications.

Methenamine: Another name for hexamethylenetetramine, used as a urinary antiseptic.

Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives and resins.

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.

Activité Biologique

Hexamethylenetetramine-d12 (HMTA-d12), a deuterated form of hexamethylenetetramine, has garnered attention in various fields due to its unique properties and potential biological applications. This article delves into the biological activity of HMTA-d12, examining its antimicrobial properties, biochemical interactions, and implications in research.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in isotopic labeling for biochemical studies. This compound is a white crystalline solid, highly soluble in water and polar organic solvents, and is primarily used as a reagent in organic synthesis and metabolic studies.

Synthesis and Characterization

Research has shown that HMTA and its metal complexes exhibit significant antimicrobial activity. A study on metal complexes of HMTA demonstrated that while the uncomplexed ligand showed limited activity against certain bacteria, the cobalt complexes exhibited broad-spectrum antimicrobial effects, outperforming standard antibiotics like gentamicin against specific strains such as Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of HMTA Complexes

| Complex | Activity Against Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Cobalt Complex 1 | Klebsiella pneumoniae | 30 |

| Cobalt Complex 2 | E. coli, S. flexineri | 28 |

| Hexamethylenetetramine | S. typhi | 10 |

| Cobalt Complex 3 | Proteus vulgaris, M. morganii | 25 |

The increase in antimicrobial activity upon complexation can be explained by Overton's concept of cell permeability and chelation theory, which suggests that the lipophilicity of metal complexes enhances their ability to penetrate bacterial membranes .

Biochemical Interactions

HMTA-d12 serves multiple roles in biochemical reactions. It acts as a formyl carbon source in various organic synthesis reactions, including the Duff and Sommelet reactions. Its deuterated nature allows for tracing metabolic pathways in biological systems, providing insights into the behavior of deuterated compounds within living organisms .

Table 2: Biochemical Properties of HMTA-d12

| Property | Description |

|---|---|

| Solubility | Highly soluble in water and polar solvents |

| Role in Reactions | Formyl carbon source in organic synthesis |

| Cellular Effects | Used as an electrolyte additive in batteries |

Research Applications

The unique isotopic labeling capabilities of HMTA-d12 make it particularly valuable in scientific research. Its applications span across:

- Chemistry : As a reagent for synthesizing deuterated compounds.

- Biology : In metabolic studies to trace pathways involving deuterated molecules.

- Medicine : In the development of deuterated drugs that may exhibit improved pharmacokinetic properties.

- Industry : For producing deuterated solvents and specialty chemicals .

Case Studies

Recent studies have highlighted the effectiveness of HMTA-d12 in various applications:

- Antimicrobial Efficacy : A comparative analysis showed that HMTA complexes significantly inhibited bacterial growth compared to their non-complexed counterparts, underscoring the importance of metal coordination in enhancing biological activity .

- Metabolic Pathway Tracing : In metabolic studies, HMTA-d12 was utilized to track the incorporation of deuterium into metabolic products, aiding researchers in understanding metabolic pathways more clearly .

- Electrolyte Additive Studies : Research indicated that HMTA-d12 could prevent the deposition of Mn²⁺ ions in lithium-ion batteries, demonstrating its versatility beyond traditional chemical applications .

Propriétés

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of this compound, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.